molecular formula C10H14N2O2 B12309226 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde

Cat. No.: B12309226
M. Wt: 194.23 g/mol
InChI Key: TXXSTIZMKHZDTD-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the oxane (tetrahydropyran) ring and the carbaldehyde group makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde under controlled conditions . One common method involves the use of dichloromethane as a solvent and triethylamine as a base, with chloroacetyl chloride being added dropwise under an ice-water bath . The reaction mixture is then stirred at room temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid.

    Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is unique due to the presence of both the pyrazole and oxane rings, which confer distinct chemical reactivity and biological activity. Its ability to activate NAMPT and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)oxane-3-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c1-12-9(4-5-11-12)10-8(7-13)3-2-6-14-10/h4-5,7-8,10H,2-3,6H2,1H3

InChI Key

TXXSTIZMKHZDTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2C(CCCO2)C=O

Origin of Product

United States

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